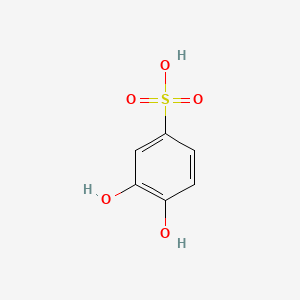

3,4-二羟基苯磺酸

描述

Synthesis Analysis

The synthesis of derivatives related to 3,4-dihydroxybenzenesulfonic acid involves multiple steps, including sulfonation, photochlorination, Hoffmann amination, and reduction processes. For instance, the synthesis of 3-amino-4-aminomethylbenzenesulfonate, a related compound, from o-nitrotoluene exemplifies the complex methodologies employed in producing such sulfonated aromatic compounds, achieving a purity of 99.2% and a yield of 62.8% (Jiang Du-xiao, 2005).

Molecular Structure Analysis

Crystallographic studies reveal detailed insights into the molecular structure of 3,4-dihydroxybenzenesulfonic acid derivatives. For instance, the crystal structure of 3-(ethoxycarbonyl)-4-hydroxybenzenesulfonic acid sesquihydrate shows a monoclinic system with the sulfonic group exhibiting disorder due to bond rotation, highlighting the complexity and variability within similar molecular frameworks (Jian-hong Wu et al., 2009).

Chemical Reactions and Properties

3,4-Dihydroxybenzenesulfonic acid and its derivatives participate in various chemical reactions, demonstrating the compound's reactivity and utility in synthetic chemistry. For example, the compound undergoes reactions with alkyl isocyanides and dialkyl acetylenedicarboxylates, leading to the formation of functionalized sulfonamides, showcasing its versatility in facilitating nucleophilic reactions (A. Alizadeh et al., 2007).

Physical Properties Analysis

The physical properties of 3,4-dihydroxybenzenesulfonic acid derivatives, such as crystal structure, solubility, and crystallization behavior, provide insight into their stability and applicability in different solvents and conditions. The detailed crystallographic data underscore the importance of molecular interactions in determining the compound's physical characteristics (Jian-hong Wu et al., 2009).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and proton conductivity, underscore the compound's potential in various applications, from material science to electronics. For example, the synthesis and electronic properties of poly(aniline-co-2-amino-4-hydroxybenzenesulfonic acid) highlight the impact of -SO3- and -OH functional groups on conductivity and redox activity, demonstrating the material's utility in sensing and electronic devices (Shao-lin Mu, 2008).

科学研究应用

尿酸测定的显色系统3,4-二羟基苯磺酸已被用于测量过氧化氢的显色系统。该系统用于直接酶法测定血清和尿液中的尿酸。它提供了一种可靠、简单、快速的方法,适用于手动和自动程序 (Fossati & Prencipe, 2010)。

有机氧化还原流动电池的电解质材料衍生物3,6-二羟基-2,4-二甲基苯磺酸作为水性有机氧化还原流动电池的新型正极电解质材料。该化合物克服了与化学稳定性和效率相关的问题,使其成为能源存储应用的有前途的候选材料 (Hoober-Burkhardt et al., 2017)。

Biginelli反应中的催化剂该化合物被用作Biginelli反应中的催化剂,以生成3,4-二氢嘧啶酮衍生物。这个过程在水中和无溶剂条件下都很有效,表明它在有机合成中的多功能性 (Bigdeli et al., 2011)。

燃料电池中的质子交换膜在燃料电池领域,使用3,4-二羟基苯磺酸合成的含磺酸基苯并噁嗪单体,用于开发质子交换膜。这种应用对于直接甲醇燃料电池至关重要,表明该材料在可持续能源技术中的重要性 (Yao et al., 2014)。

量子化学建模该化合物还受到量子化学建模的研究,以研究结构形成和质子转移。这项研究对于理解该化合物的分子相互作用和化学性质至关重要,这对各个科学领域都有影响 (Zyubina et al., 2012)。

金属有机框架(MOFs)3,4-二羟基苯磺酸类似物已被用于合成金属有机框架。这些MOFs显示出增加的热稳定性,可应用于气体储存、分离和催化等领域 (Mietrach et al., 2009)。

芳香胺的电化学降解该化合物已在芳香胺的电化学降解方面进行研究。这种应用在环境修复中具有重要意义,特别是在处理受有机化合物污染的废水方面 (Pacheco et al., 2011)。

醇的氧化催化它还用于催化醇的氧化。这个过程在有机化学中至关重要,特别是在合成各种有机化合物方面 (Hazra et al., 2015)。

安全和危害

属性

IUPAC Name |

3,4-dihydroxybenzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6O5S/c7-5-2-1-4(3-6(5)8)12(9,10)11/h1-3,7-8H,(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTPDITOEDOAWRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1S(=O)(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00221536 | |

| Record name | 4-Sulfopyrocatechol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00221536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4-Dihydroxybenzenesulfonic acid | |

CAS RN |

7134-09-0 | |

| Record name | 3,4-Dihydroxybenzenesulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7134-09-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-sulfocatechol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007134090 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Sulfopyrocatechol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00221536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[(3aR,4R,5R,6aS)-5-hydroxy-4-[(3S)-3-hydroxyoct-1-enyl]-3-oxo-4,5,6,6a-tetrahydro-3aH-cyclopenta[b]furan-2-ylidene]pentanoic acid](/img/structure/B1208607.png)

![5,6,7,8-Tetrahydro-4H-isoxazolo[4,5-c]azepin-3-ol](/img/structure/B1208622.png)

![[(2R,3R,10S,12S,13R,14S,17R)-3,12-dihydroxy-4,4,10,13,14-pentamethyl-17-[(2R,5R)-1,5,6-trihydroxy-6-methylheptan-2-yl]-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-2-yl] 3-hydroxy-5-[(2-methoxy-2-oxoethyl)amino]-3-methyl-5-oxopentanoate](/img/structure/B1208623.png)